Cerium(3+);carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

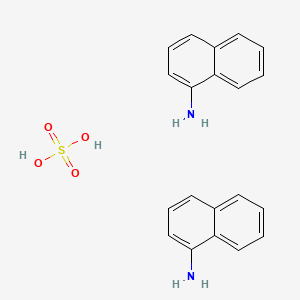

Cerium(III) carbonate, also known as cerium tricarbonate or cerous carbonate, is a chemical compound with the formula Ce₂(CO₃)₃. It is a white solid that is formed by cerium(III) cations and carbonate anions. Cerium is a member of the lanthanide series and is one of the most abundant rare earth elements found in the Earth’s crust .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium(III) carbonate can be synthesized through various methods. One common method involves the reaction of cerium(III) nitrate with a carbonate source such as sodium carbonate or potassium carbonate in an aqueous solution. The reaction typically proceeds at room temperature and results in the precipitation of cerium(III) carbonate as a white solid .

Industrial Production Methods: In industrial settings, cerium(III) carbonate is often produced by the homogeneous precipitation method using 1,1′-carbonyldiimidazole and imidazole in a nonaqueous solvent like acetone. This method allows for precise control over particle size and morphology without the need for heating .

Chemical Reactions Analysis

Types of Reactions: Cerium(III) carbonate undergoes various chemical reactions, including:

Oxidation: Cerium(III) carbonate can be oxidized to cerium(IV) oxide (CeO₂) when heated in the presence of oxygen.

Reduction: Cerium(III) carbonate can be reduced to cerium(III) oxide (Ce₂O₃) under reducing conditions.

Substitution: Cerium(III) carbonate reacts with acids to form cerium(III) salts and carbon dioxide gas.

Common Reagents and Conditions:

Oxidation: Heating in the presence of oxygen.

Reduction: Heating under a reducing atmosphere.

Substitution: Reaction with acids such as hydrochloric acid or acetic acid.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂).

Reduction: Cerium(III) oxide (Ce₂O₃).

Substitution: Cerium(III) salts (e.g., cerium(III) chloride) and carbon dioxide gas.

Scientific Research Applications

Cerium(III) carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which cerium(III) carbonate exerts its effects is primarily related to its ability to interact with reactive oxygen species. Cerium(III) ions can undergo redox cycling between the +3 and +4 oxidation states, allowing them to scavenge reactive oxygen species and reduce oxidative stress . This redox cycling is facilitated by the presence of oxygen vacancies in the cerium oxide lattice, which enhances its catalytic properties .

Comparison with Similar Compounds

Cerium(IV) oxide (CeO₂): A widely used compound with strong oxidative properties and applications in catalysis and fuel cells.

Cerium(III) chloride (CeCl₃): Used as a precursor for other cerium compounds and in organic synthesis.

Cerium(III) acetate (Ce(CH₃COO)₃): Used in various chemical reactions and as a catalyst.

Uniqueness: Cerium(III) carbonate is unique due to its ability to serve as a precursor for both cerium(III) and cerium(IV) compounds. Its ease of synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula |

CCeO3+ |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

cerium(3+);carbonate |

InChI |

InChI=1S/CH2O3.Ce/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 |

InChI Key |

ICYARXLOQWPLNH-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)([O-])[O-].[Ce+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)

![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)